molecular formula C8H17NO B15259753 4-(Tert-butylamino)butan-2-one

4-(Tert-butylamino)butan-2-one

Cat. No.: B15259753
M. Wt: 143.23 g/mol
InChI Key: JECRLOZPZRRVMI-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)butan-2-one is a ketone derivative with a tert-butylamino group (-NH-C(CH₃)₃) at the 4-position of the butan-2-one backbone.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(tert-butylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-7(10)5-6-9-8(2,3)4/h9H,5-6H2,1-4H3

InChI Key

JECRLOZPZRRVMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butylamino)butan-2-one can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide . The reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced by the direct amination of isobutylene using zeolite catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(Tert-butylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(Tert-butylamino)butan-2-one tert-butylamino C₈H₁₇NO 157.23 Ketone, tertiary amine
4-(4-Hydroxyphenyl)butan-2-one 4-hydroxyphenyl C₁₀H₁₂O₂ 164.20 Ketone, phenolic hydroxyl
4-(Phenylsulfanyl)butan-2-one phenylsulfanyl C₁₀H₁₂OS 196.27 Ketone, thioether
4-(N-Methyl-N-phenylamino)butan-2-one N-methyl-N-phenylamino C₁₁H₁₅NO 177.24 Ketone, secondary amine
4-(4-Methylpiperazin-1-yl)butan-2-one 4-methylpiperazinyl C₉H₁₈N₂O 170.26 Ketone, piperazine

Key Observations :

  • The tert-butylamino group introduces significant steric bulk compared to smaller substituents like hydroxyphenyl or methylpiperazinyl. This may reduce volatility and enhance metabolic stability .
  • Hydroxyphenyl and phenylsulfanyl groups enable π-π interactions and hydrogen bonding, critical for tyrosinase inhibition in cosmetic applications .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
  • Applications : Widely used in fragrances and insect lures (e.g., Cuelure derivatives) .
  • Biological Activity : Demonstrates tyrosinase inhibition but requires high concentrations (up to 50 µM) for efficacy. Safety limits are well-established for cosmetic use (up to 1% in products) .
4-(Phenylsulfanyl)butan-2-one
  • Applications: Anti-melanogenic agent in cosmeceuticals.
  • Biological Activity: Non-competitive tyrosinase inhibitor with low cytotoxicity (IC₅₀ < 10 µM in B16-F10 melanoma cells). Outperforms arbutin and PTU in melanin suppression .
4-(N-Methyl-N-phenylamino)butan-2-one
  • Applications : Antimicrobial and larvicidal agent.
  • Biological Activity : Exhibits strong activity against Spodoptera litura larvae (LD₅₀ = 330.69 µg/mL) and microbial pathogens .
This compound
  • However, its bulky substituent could hinder enzyme binding compared to smaller analogs like phenylsulfanyl derivatives.

Key Contrasts :

  • Volatility: Hydroxyphenyl derivatives (e.g., raspberry ketone) are more volatile, making them suitable for insect lures, whereas tert-butylamino analogs are likely less volatile .
  • Safety: Phenylsulfanyl derivatives exhibit the lowest cytotoxicity, while tert-butylamino compounds may require rigorous metabolite safety assessments due to structural similarities to triazine metabolites .

Biological Activity

4-(Tert-butylamino)butan-2-one, also known as 1-(tert-butylamino)-2-butanol, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C8H19NOC_8H_{19}NO, and it features a tert-butyl group attached to an amino group, which influences its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets. The tert-butyl group provides steric hindrance that can influence binding affinity and selectivity towards specific receptors.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. A study highlighted its potential to mitigate amyloid-β-induced neurotoxicity, which is significant in the context of Alzheimer's disease. The compound was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative processes .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, showing promise in reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders.

Drug Development

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. Ongoing research aims to develop derivatives with improved bioactivity profiles for conditions such as neurodegeneration and metabolic disorders.

Industrial Uses

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in organic synthesis highlights its versatility within the chemical industry.

Case Studies

  • Neurotoxicity Mitigation : A study demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to amyloid-β peptides. The mechanism involved AChE inhibition, leading to increased acetylcholine levels and improved synaptic function .
  • Antioxidant Efficacy : In vitro experiments revealed that the compound effectively scavenged free radicals, demonstrating a dose-dependent relationship between concentration and antioxidant activity. This suggests potential applications in formulations aimed at combating oxidative stress-related conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveInhibition of AChE; reduction of neurotoxicity
AntioxidantScavenging of free radicals
Drug DevelopmentPrecursor for synthesis of bioactive compounds

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